molecular formula C10H16O2S2 B12674685 3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol CAS No. 38325-24-5

3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol

Cat. No.: B12674685
CAS No.: 38325-24-5
M. Wt: 232.4 g/mol
InChI Key: AGRIHDPBJMXWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol is a complex organic compound with the molecular formula C10H16O2S2. It is characterized by the presence of furan rings and sulfur atoms, which contribute to its unique chemical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38325-24-5

Molecular Formula

C10H16O2S2

Molecular Weight

232.4 g/mol

IUPAC Name

2-methyl-3-[(2-methyl-2,5-dihydrofuran-3-yl)sulfanyl]oxolane-3-thiol

InChI

InChI=1S/C10H16O2S2/c1-7-9(3-5-11-7)14-10(13)4-6-12-8(10)2/h3,7-8,13H,4-6H2,1-2H3

InChI Key

AGRIHDPBJMXWRQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CCO1)SC2(CCOC2C)S

Origin of Product

United States

Preparation Methods

Method A: Acid-Catalyzed Cyclization and Thioacetate Route

This method is described in patent CN108440457B and involves the following key steps:

Step Description Conditions Yield/Notes
1. Cyclization to 4,5-dihydro-2-methylfuran 5-Hydroxy-2-pentanone treated with phosphoric acid (0.2-0.6 mol/L), heated at 200°C in oil bath, atmospheric distillation collecting 70-90°C fraction Oil bath 200°C, atmospheric pressure Efficient cyclization to intermediate (II)
2. Formation of 2-methyltetrahydrofuran-3-thiol acetate React intermediate (II) with thioacetic acid and hexahydropyridine at room temperature, monitored by TLC Room temperature, 2 hours stirring 79% yield of acetate intermediate (III)
3. Hydrolysis and purification Hydrolyze acetate (III) in acetic acid solution, adjust pH to neutral with acid, extract with isopropyl ether, wash with saturated saline, remove solvent below 30°C, vacuum distill crude thiol Vacuum distillation at 1.4 kPa, 88-115°C distillate Pure 2-methyltetrahydrofuran-3-thiol (IV) obtained

This route provides a safe, selective, and environmentally friendly synthesis of the thiol intermediate, which can be further functionalized to the target compound by thioether formation with the dihydrofuryl moiety.

Method B: Vulcanization and Reduction from Bread Ketone

Patent CN111943916A discloses a streamlined two-step synthesis:

Step Description Conditions Notes
1. Vulcanization reaction Bread ketone (a ketone precursor) reacted with vulcanization reagent in solvent (acetonitrile preferred) at ~50°C Solvent: acetonitrile, tetrahydrofuran, dichloromethane, toluene tested; acetonitrile best for dispersibility and yield Produces intermediate 1 with improved purification
2. Reduction reaction Intermediate 1 reduced under controlled conditions, followed by pH adjustment (5-6), filtration, solvent removal, and rectification Flash evaporation at 85-95°C, rectification at -0.1 MPa and 65-75°C High yield, simple operation, less waste

This method emphasizes solvent choice to reduce viscosity and improve material dispersibility during vulcanization, simplifying purification and increasing overall yield.

Comparative Analysis of Preparation Methods

Feature Method A (Acid-Catalyzed Cyclization) Method B (Vulcanization & Reduction)
Number of steps Multi-step (3 main steps) Two steps
Starting material 5-Hydroxy-2-pentanone Bread ketone
Reaction conditions High temperature (200°C), acid catalysis Moderate temperature (~50°C), solvent-dependent
Solvent use Isopropyl ether, acetic acid Acetonitrile preferred
Purification Vacuum distillation, washing Filtration, flash evaporation, rectification
Yield ~79% for intermediate acetate Higher yield reported due to solvent optimization
Environmental impact Safe and environmentally friendly Less waste, simpler operation
Scalability Demonstrated in lab scale Potentially more scalable due to fewer steps

Research Findings and Notes

  • The acid-catalyzed cyclization method provides a reliable route to the thiol intermediate with good selectivity and manageable purification steps.
  • The vulcanization method benefits significantly from solvent optimization; acetonitrile improves dispersibility and reduces purification complexity.
  • Both methods require careful pH control during workup to avoid thiol oxidation or side reactions.
  • The final step to attach the 2,5-dihydro-2-methyl-3-furyl thio group typically involves nucleophilic substitution or thioether formation under mild conditions, though detailed protocols for this step are less documented in the available sources.
  • Vacuum distillation and rectification are critical for obtaining high-purity thiol compounds due to their volatility and sensitivity.

Summary Table of Key Reaction Parameters

Parameter Method A Method B
Raw material 5-Hydroxy-2-pentanone Bread ketone
Catalyst/Reagent Phosphoric acid, thioacetic acid, hexahydropyridine Vulcanization reagent, reducing agent
Temperature 200°C (cyclization), RT (thioacetate formation) 50°C (vulcanization), controlled for reduction
Solvent Isopropyl ether, acetic acid Acetonitrile (preferred), others tested
pH control Adjusted to neutral with sulfuric acid Adjusted to 5-6 with HCl
Purification Washing, vacuum distillation Filtration, flash evaporation, rectification
Yield 79% (intermediate) Higher yield reported

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
Research indicates that compounds similar to 3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol exhibit antioxidant properties. These compounds can scavenge free radicals, potentially protecting cells from oxidative stress. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of sulfur-containing compounds in reducing oxidative damage in cellular models .

Antimicrobial Activity
There is evidence suggesting that this compound may possess antimicrobial properties. A study conducted on various thiol compounds demonstrated their effectiveness against a range of bacterial strains, indicating potential use in developing new antimicrobial agents .

Drug Development
The compound's structure could be modified to enhance its pharmacological profile. For instance, derivatives of tetrahydrofuran have been explored for their ability to act as drug delivery systems or as intermediates in synthesizing more complex pharmaceutical agents .

Agricultural Science Applications

Pesticide Development
The unique structure of this compound positions it as a candidate for developing novel pesticides. Its thiol group may enhance its interaction with biological targets in pests, leading to increased efficacy . Research has shown that sulfur-containing compounds can disrupt metabolic pathways in insects, making them effective as insecticides.

Plant Growth Regulators
Additionally, there is potential for this compound to be used as a plant growth regulator. Compounds that influence hormonal pathways in plants can improve growth rates and stress resistance. Studies have indicated that similar furan derivatives can promote root development and flowering in various crops .

Material Science Applications

Polymer Chemistry
In material science, the compound can be utilized in synthesizing new polymers with enhanced properties. The incorporation of thiol groups into polymer backbones can improve flexibility and durability. Research has shown that thiol-based polymers exhibit superior mechanical properties compared to their non-thiol counterparts .

Nanotechnology
The application of this compound in nanotechnology is also promising. Thiol groups are known to facilitate the attachment of nanoparticles to surfaces, which is crucial for developing advanced materials with specific functionalities such as sensors or catalysts .

Case Studies

  • Antioxidant Efficacy Study
    A study published in Food Chemistry evaluated the antioxidant capacity of various furan derivatives, including those similar to this compound. Results indicated a significant reduction in lipid peroxidation when tested on liver cells .
  • Pesticidal Activity Assessment
    In a field trial assessing the effectiveness of sulfur-containing pesticides, researchers found that formulations including furan derivatives reduced pest populations by over 60% compared to controls .

Mechanism of Action

The mechanism of action of 3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of sulfur atoms in its structure allows for the formation of disulfide bonds, which can influence protein function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol apart is the presence of both furan rings and sulfur atoms, which confer unique chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol (CAS Number: 38325-24-5) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its antibacterial, anticancer, antioxidant, and anti-inflammatory effects, supported by data tables and research findings.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₀H₁₆O₂S₂
Molecular Weight232.36 g/mol
Density1.2 g/cm³
Boiling Point359 °C at 760 mmHg
Flash Point170.9 °C

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives can demonstrate MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae .

Anticancer Activity

The anticancer potential of thiourea derivatives, which include structural analogs of the compound , has been extensively studied:

  • IC50 Values : Compounds have shown IC50 values between 1.50 µM and 20 µM against several cancer cell lines, including those related to breast and prostate cancer .

Antioxidant Activity

The antioxidant properties of similar thiourea derivatives have been documented, indicating their potential in mitigating oxidative stress:

  • Mechanism : These compounds may act by scavenging free radicals and inhibiting lipid peroxidation, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory activity is another area where these compounds show promise:

  • Pathways : Research suggests that such compounds can modulate inflammatory pathways, potentially leading to decreased production of pro-inflammatory cytokines .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Study on Anticancer Activity :
    • A study evaluated the effects of a series of thiourea derivatives on human leukemia cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation with IC50 values as low as 1.50 µM .
  • Antibacterial Efficacy :
    • In a comparative study against standard antibiotics, a derivative demonstrated inhibition zone diameters comparable to ceftriaxone, suggesting its potential as an alternative antibacterial agent .

Q & A

Q. What are the recommended synthetic routes for 3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a method where tetrahydrofuran (THF) is used as a solvent, and reactions are monitored via thin-layer chromatography (TLC). Key steps include:

  • Reacting thiol-containing precursors with furyl derivatives in THF under inert atmospheres.
  • Using triethylamine (Et3_3N) to neutralize byproducts (e.g., HCl).
  • Purifying via column chromatography after solvent evaporation . highlights similar THF-based reactions with NaH as a base, emphasizing reaction completion within 3 days at room temperature .

Q. What safety protocols are critical when handling this compound?

Personal protective equipment (PPE) is essential:

  • Eye/face protection : NIOSH-approved face shields and safety glasses.
  • Skin protection : Inspected gloves (e.g., nitrile) with proper removal techniques to avoid contamination.
  • Hygiene : Wash hands before breaks and after handling. First-aid measures include immediate medical consultation and providing safety data sheets to physicians .

Q. How should the compound be stored to maintain stability?

Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent oxidation or moisture absorption. Use airtight containers and avoid prolonged exposure to light .

Advanced Research Questions

Q. How does the thiol group influence reactivity in catalytic or synthetic applications?

The thiol (-SH) group acts as a strong nucleophile, enabling participation in Michael additions or disulfide bond formation. For instance, and describe its role in forming sulfur-containing heterocycles. Reactivity can be modulated by pH:

  • Basic conditions deprotonate the thiol, enhancing nucleophilicity.
  • Oxidative environments promote disulfide bridges, requiring careful inert atmosphere management .

Q. What advanced spectroscopic methods are suitable for structural elucidation?

Q. How can solvent choice impact reaction efficiency with this compound?

Solvent polarity and miscibility affect reaction kinetics. notes that 2-methyltetrahydrofuran (2-MTHF), a related solvent, offers lower water miscibility than THF, reducing side reactions in hydrophobic systems. For this compound, non-polar solvents (e.g., THF) may stabilize intermediates, while polar aprotic solvents (e.g., DMF) could accelerate nucleophilic substitutions .

Q. How to resolve contradictions in toxicity data for structurally similar solvents?

reports conflicting genotoxicity results for 2-MTHF in mouse lymphoma assays. To address discrepancies:

  • Compare study designs (e.g., dose ranges, S9 metabolic activation).
  • Validate findings using multiple models (e.g., zebrafish embryos for developmental toxicity).
  • Apply OECD guidelines for standardized testing .

Methodological Considerations

  • Stereochemical Control : During synthesis, use chiral auxiliaries or asymmetric catalysis to manage stereoisomers, as seen in ’s stereospecific compounds .
  • Reaction Monitoring : Employ TLC or HPLC to track progress, ensuring intermediate stability (e.g., ’s 3-day reaction period) .
  • Toxicity Mitigation : Adopt ALARA (As Low As Reasonably Achievable) principles for exposure, referencing occupational limits in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.